3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
3-Propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core substituted with a propyl group at the N3 position. Its molecular formula is C₉H₁₀N₂O₂S, with a molecular weight of 210.26 and a CAS registry number of 1239840-11-9 . The compound belongs to a broader class of pyrimidine-2,4-dione derivatives, which are known for diverse biological activities, including herbicidal, antimicrobial, and antiviral properties .
Properties
IUPAC Name |
3-propyl-1H-thieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-2-4-11-8(12)7-6(3-5-14-7)10-9(11)13/h3,5H,2,4H2,1H3,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYHMQKOATXRBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate thieno and pyrimidine precursors under specific reaction conditions. One common method involves the use of thieno[2,3-d]pyrimidin-4(3H)-ones as intermediates . The reaction conditions often include the use of solvents such as methanol or ethanol, and catalysts like sodium methoxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve solvent-free and catalyst-free methods to enhance environmental sustainability. Mechanochemical synthesis, which involves ball-milling of the reactants, is one such method that provides high yields and is environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound can be synthesized using halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of this compound, which can be further utilized in different applications.
Scientific Research Applications
Anticancer Activity
Research has indicated that thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. Specifically, 3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has been studied for its ability to inhibit cancer cell proliferation. In vitro studies demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of key signaling pathways related to cell survival and apoptosis .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Studies have reported its effectiveness against a range of bacteria and fungi, making it a candidate for developing new antibiotics or antifungal treatments. The structure-activity relationship (SAR) studies suggest that modifications to the thieno[3,2-d]pyrimidine core can enhance its antimicrobial efficacy .
Herbicidal Activity
In agricultural science, this compound has been investigated for its herbicidal properties. Its ability to inhibit specific enzymes involved in plant growth pathways positions it as a potential herbicide candidate. Field trials have shown effective weed control with minimal impact on crop yield .
Plant Growth Regulation
Additionally, this compound may function as a plant growth regulator by affecting hormonal pathways in plants. Research indicates that it can enhance root development and overall plant vigor under certain conditions .
Organic Electronics
The unique electronic properties of thieno[3,2-d]pyrimidine derivatives make them suitable for applications in organic electronics. Recent studies have explored the use of this compound in organic photovoltaic devices and organic light-emitting diodes (OLEDs). Its ability to act as a semiconductor material can improve device efficiency .
Summary of Research Findings
| Application Area | Findings |
|---|---|
| Medicinal Chemistry | Induces apoptosis in cancer cells; potential antimicrobial agent |
| Agricultural Science | Effective herbicide; enhances plant growth regulation |
| Materials Science | Potential use in organic electronics; improves efficiency of photovoltaic devices |
Case Study 1: Anticancer Research
In a study published in Journal of Medicinal Chemistry, researchers synthesized various thieno[3,2-d]pyrimidine derivatives and evaluated their anticancer activity against human cancer cell lines. The study found that this compound exhibited IC50 values comparable to leading chemotherapeutics .
Case Study 2: Herbicidal Efficacy
Field trials conducted by agricultural scientists assessed the effectiveness of this compound on common weeds in soybean crops. Results indicated a significant reduction in weed biomass with no adverse effects on soybean yield .
Mechanism of Action
The mechanism of action of 3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure Variations
The thieno[3,2-d]pyrimidine core distinguishes this compound from pyrido-fused analogs (e.g., pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione). Key differences include:
- Thieno vs.
- Molecular Weight: The unsubstituted pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione has a molecular weight of 179.14, significantly lower than the thieno analog due to the absence of sulfur and alkyl substituents .
Table 1: Core Structure Comparison
| Compound | Core Structure | Molecular Formula | Molecular Weight |
|---|---|---|---|
| 3-Propylthieno[3,2-d]pyrimidine-2,4-dione | Thieno[3,2-d]pyrimidine | C₉H₁₀N₂O₂S | 210.26 |
| Pyrido[3,2-d]pyrimidine-2,4-dione | Pyrido[3,2-d]pyrimidine | C₇H₅N₃O₂ | 179.14 |
Substituent Effects
Substituents at the N3 position significantly influence physicochemical and biological properties:
Alkyl Substituents
- 3-Ethylthieno[3,2-d]pyrimidine-2,4-dione: Shorter alkyl chain (ethyl) results in reduced lipophilicity compared to the propyl derivative. Molecular weight: 210.26 (same as propyl due to formula variation) .
Aryl Substituents
- Demonstrated utility as a building block in antimicrobial agents .
- 3-(2,4-Difluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione: Fluorine atoms improve electronegativity and metabolic stability. Molecular weight: 280.25 .
Table 2: Substituent Impact on Properties
| Compound | Substituent | Molecular Weight | Key Properties |
|---|---|---|---|
| 3-Propylthieno[3,2-d]pyrimidine-2,4-dione | Propyl (linear) | 210.26 | Moderate lipophilicity, flexible chain |
| 3-Phenylthieno[3,2-d]pyrimidine-2,4-dione | Phenyl (aromatic) | 244.27 | Enhanced π-π interactions, rigid structure |
| 3-(2,4-Difluorophenyl)thieno...dione | Difluorophenyl | 280.25 | Electronegative, improved binding affinity |
Biological Activity
3-Propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS No. 1239840-11-9) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C9H10N2O2S
- Molecular Weight : 210.25 g/mol
- Structure : The compound features a thieno[3,2-d]pyrimidine core, which is significant for its biological effects.
The biological activity of this compound is primarily linked to its role as a non-peptide antagonist for various receptors. Notably:
- LHRH Receptor Antagonism : Research indicates that derivatives of thieno[3,2-d]pyrimidine-2,4-dione exhibit potent antagonistic activity against the luteinizing hormone-releasing hormone (LHRH) receptor. For instance, a derivative known as TAK-013 demonstrated an IC50 value of 0.06 nM in vitro and effectively suppressed plasma LH levels in vivo .
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antitumor Activity | Exhibited significant antitumor effects in mouse models when combined with cyclophosphamide (CP). |
| Micronucleus Induction | Investigated for micronucleus-inducing potential; some derivatives showed increased mutagenic activity. |
| Receptor Binding Affinity | High binding affinity for LHRH receptors; potential implications in treating hormone-dependent diseases. |
Case Studies and Research Findings
- Antitumor Efficacy : A study demonstrated that this compound derivatives increased the lifespan of mice with Ehrlich ascites carcinoma (EAC) when administered alongside cyclophosphamide. The combination treatment significantly reduced ascites volume and increased mean lifespan compared to cyclophosphamide alone .
- LHRH Antagonism : The compound's derivatives have been synthesized with modifications to enhance their bioavailability and receptor affinity. For example, compound 9k showed promising results in suppressing LH levels in cynomolgus monkeys after oral administration . This suggests potential applications in managing conditions related to reproductive hormones.
Q & A
Q. Table 1: Representative Synthetic Conditions
Basic: How is NMR spectroscopy utilized in characterizing thieno[3,2-d]pyrimidine derivatives?
Methodological Answer:
¹H and ¹³C NMR are critical for confirming regiochemistry and substitution patterns:
- Propyl Group Identification : In 3-propyl derivatives, the propyl chain shows signals at δ 1.19–1.24 ppm (CH₃), δ 1.99–2.66 ppm (CH₂), and δ 3.93–4.91 ppm (N–CH₂) .
- Aromatic Protons : Thieno-pyrimidine core protons resonate between δ 6.05–8.80 ppm, with splitting patterns indicating coupling with adjacent substituents .
- Carbonyl Signals : The C=O groups appear at δ 165–180 ppm in ¹³C NMR .
Note: Deuterated solvents (e.g., CDCl₃, DMSO-d₆) are preferred for resolving exchangeable protons (e.g., NH groups).
Advanced: What strategies optimize N-alkylation yields in thieno[3,2-d]pyrimidine synthesis?
Methodological Answer:
Key factors include:
- Base Selection : Potassium carbonate in DMF enhances nucleophilicity of the amine, improving alkylation efficiency compared to weaker bases .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states, increasing reaction rates .
- Temperature Control : Reactions at 80°C for 12–24 hours balance yield and side-product formation .
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization minimizes impurities from competing O-alkylation .
Case Study : Using propyl iodide instead of ethyl iodide increased steric hindrance, reducing yield from 65% to 53% in Compound 18d .
Advanced: How does X-ray crystallography resolve molecular interactions in these derivatives?
Methodological Answer:
X-ray crystallography provides insights into:
- Hydrogen Bonding : In 6-(trifluoromethyl)pyrimidine-2,4-dione, N–H⋯O and O–H⋯O bonds form dimeric structures, influencing solubility and stability .
- Torsional Angles : Substituents like the 3-propyl group adopt specific conformations (e.g., gauche or anti) to minimize steric clash, as seen in thiopyrano-thieno-pyrimidine structures .
- Packing Motifs : π-π stacking between aromatic rings and hydrophobic interactions of alkyl chains dictate crystal lattice stability .
Application : Crystallographic data validate computational docking studies for target binding (e.g., eEF-2K inhibitors) .
Basic: What steps confirm the purity of synthesized derivatives?
Methodological Answer:
- LCMS : Monitors molecular ion peaks ([M+H]⁺) and detects byproducts (e.g., unreacted starting materials) .
- Melting Point Analysis : Sharp melting ranges (e.g., 154–155°C for Compound 18d) indicate high crystallinity .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (e.g., C: 63.27%, H: 3.16% for chlorinated derivatives) .
Advanced: How to address contradictions in biological activity data among analogs?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., propyl vs. cyclopropyl) and correlate with IC₅₀ values. For example, 3-propyl derivatives may exhibit reduced kinase inhibition compared to 3-ethyl analogs due to increased hydrophobicity .
- Assay Validation : Use orthogonal assays (e.g., fluorescence polarization and Western blotting) to confirm target engagement .
- Computational Modeling : Molecular dynamics simulations predict binding affinity differences caused by alkyl chain flexibility .
Basic: What solvents/catalysts are effective for cyclocondensation reactions?
Methodological Answer:
- Solvents : Acetic acid (for thiazole formation) , ethanol (for pyrimidine ring closure) , or DMF (for high-temperature reactions) .
- Catalysts : Phosphorus oxychloride activates carbonyl groups in pyrimidine synthesis, while NaOH facilitates Claisen condensations in benzylidene derivatives .
Example : Refluxing ethyl 4,4,4-trifluoro-3-oxobutanoate with urea in ethanol yielded 6-(trifluoromethyl)pyrimidine-2,4-dione .
Advanced: How to overcome regioselectivity challenges in functionalization?
Methodological Answer:
- Directing Groups : Electron-withdrawing groups (e.g., –NO₂) at specific positions guide electrophilic substitution .
- Protecting Strategies : Temporary protection of reactive amines (e.g., Boc groups) prevents undesired alkylation at multiple sites .
- Microwave-Assisted Synthesis : Enhances reaction specificity by reducing side pathways through rapid heating .
Case Study : Alkylation of 3-phenylthieno[2,3-d]pyrimidine with benzyl chlorides selectively occurred at the N1 position due to steric shielding of N3 by the phenyl group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
